molecular formula C15H13N5O3S2 B2937711 N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235283-33-6

N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2937711
CAS No.: 1235283-33-6
M. Wt: 375.42
InChI Key: GZKWFEKMIBTDDT-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core thiazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide: This compound lacks the pyrazin-2-yl group, resulting in different biological activity.

  • N-(3-(methylsulfonamido)phenyl)pyrazole-4-carboxamide: This compound has a pyrazole ring instead of a thiazole ring, leading to distinct chemical properties.

Uniqueness: N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to its combination of the thiazole and pyrazin-2-yl groups, which contribute to its specific chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S2/c1-25(22,23)20-11-4-2-3-10(7-11)18-14(21)13-9-24-15(19-13)12-8-16-5-6-17-12/h2-9,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKWFEKMIBTDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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